molecular formula C16H17F3N2O4 B14258522 2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester

2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester

Cat. No.: B14258522
M. Wt: 358.31 g/mol
InChI Key: URIICIBAMSMWAY-UHFFFAOYSA-N
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Description

2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester is a complex organic compound known for its unique spirocyclic structure. This compound is part of a class of heterocyclic compounds that have shown significant potential in various fields, including medicinal chemistry and materials science. The presence of the trifluoroacetyl group and the spirocyclic framework contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the trifluoroacetyl group to a simpler amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the spirocyclic structure can enhance binding affinity to certain receptors, modulating their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester lies in its combination of the trifluoroacetyl group and the spirocyclic framework. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H17F3N2O4

Molecular Weight

358.31 g/mol

IUPAC Name

benzyl 5-[(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C16H17F3N2O4/c17-16(18,19)13(22)20-12-6-21(8-15(12)9-24-10-15)14(23)25-7-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,20,22)

InChI Key

URIICIBAMSMWAY-UHFFFAOYSA-N

Canonical SMILES

C1C(C2(CN1C(=O)OCC3=CC=CC=C3)COC2)NC(=O)C(F)(F)F

Origin of Product

United States

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